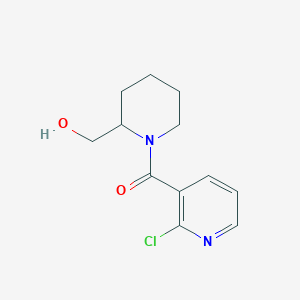
(2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 . It is a solid substance and should be stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also includes a chloropyridinyl group, which is a pyridine ring with a chlorine atom attached .Chemical Reactions Analysis
The current scientific literature summarizes various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 254.71 and a molecular formula of C12H15ClN2O2 . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Patel et al. (2011) discuss the synthesis of various pyridine derivatives, including 2-chloropyridine-3-carboxylic acid, and their in vitro antimicrobial activity against bacteria and fungi. The compounds showed variable and modest activity (Patel, Agravat, & Shaikh, 2011).
Synthesis Methods
- Rui (2010) describes the synthesis of a related compound, (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, outlining the chemical process and the structures of intermediates and the target compound (Zheng Rui, 2010).
Crystal Structure Analysis
- Revathi et al. (2015) focus on the crystal structure of an adduct with similar components, analyzing dihedral angles and intermolecular hydrogen bonds (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).
Selective CB2 Receptor Agonist Synthesis
- Luo and Naguib (2012) describe the synthesis of a compound structurally related to (2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone, used as a selective CB2 receptor agonist (Luo & Naguib, 2012).
Heterocycle Synthesis Challenges
- Zhang et al. (2020) report on synthesizing heterocycles containing both piperidine and pyridine rings, highlighting the complexity of the process and its potential applications in organic synthesis (Zhang, Li, Zhang, Lv, Pan, Ke, & Zhang, 2020).
Optical, Thermal, and Structural Studies
- Karthik et al. (2021) conducted studies on related compounds focusing on their thermal, optical, and structural properties, which can inform the understanding of this compound (Karthik, Kumara, Naveen, Mallesha, Mallu, Urs, & Lokanath, 2021).
NPBWR1 Antagonists
- Romero et al. (2012) report the synthesis and evaluation of small molecule antagonists for the G protein-coupled receptor NPBWR1, which includes compounds structurally related to the target chemical (Romero, Hastings, Moningka, Guo, Wang, Di Salvo, Lei, Trusca, Deng, Tong, Terebetski, Ball, & Ujjainwalla, 2012).
Orientations Futures
Propriétés
IUPAC Name |
(2-chloropyridin-3-yl)-[2-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-10(5-3-6-14-11)12(17)15-7-2-1-4-9(15)8-16/h3,5-6,9,16H,1-2,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVDJQRZHXDMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2475707.png)
![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2475709.png)
![N-(1-cyano-3-methylbutyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2475711.png)
![2-(1,3-benzodioxol-5-yl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2475712.png)

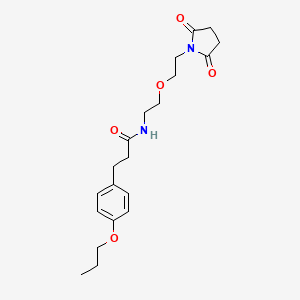
![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2475716.png)
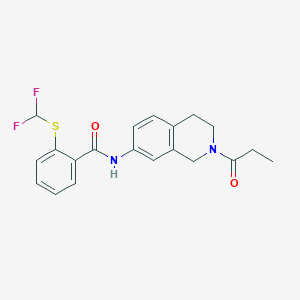
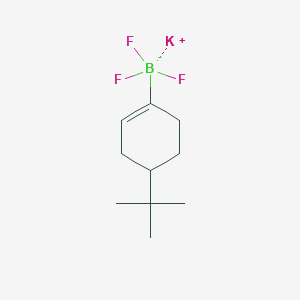
![(NE)-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B2475722.png)
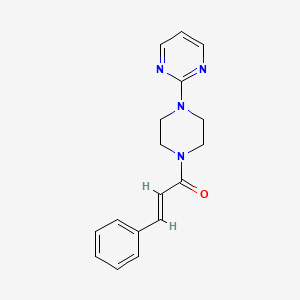
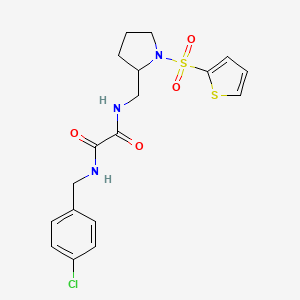
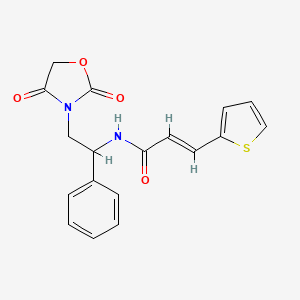
![N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2475727.png)